- Synthesis and biological evaluation of a series of novel pyridinecarboxamides as potential multi-receptor antipsychotic drugs, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 606-611

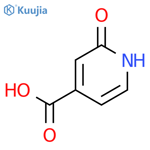

Cas no 89937-77-9 (methyl 2-oxo-1H-pyridine-4-carboxylate)

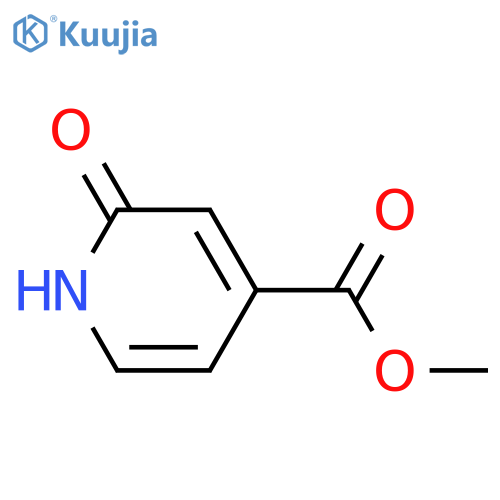

89937-77-9 structure

商品名:methyl 2-oxo-1H-pyridine-4-carboxylate

methyl 2-oxo-1H-pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

- 4-Pyridinecarboxylicacid, 1,2-dihydro-2-oxo-, methyl ester

- Methyl 2-hydroxypyridine-4-carboxylate

- methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

- methyl 2-oxo-1H-pyridine-4-carboxylate

- 1,2-dihydro-2-oxo-4-methoxycarbonyl-1H-pyridine

- 2-Oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester

- 4-methoxycarbonyl-2(1H)-pyridone

- 4-methoxycarbonyl-2-pyridone

- Methyl 1,6-dihydro-6-oxo-pyridine-4-carboxylate

- methyl 2-hydroxyisonicotinate

- Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4

- 2-Hydroxyisonicotinic acid methyl ester

- NSC 132887

- 4-PYRIDINECARBOXYLIC ACID, 1,2-DIHYDRO-2-OXO-, METHYL ESTER

- METHYL 2-HYDROXY-4-PYRIDINECARBOXYLATE

- Methyl pound inverted question mark1,2-dihydro-2-oxopyridine-4-carboxylate

- NSC132887

- PubChem23888

- methyl-2-hydroxyisonicotinate

- Isonicotinic acid, 1,2-dihydro-2-oxo-, methyl ester (6CI)

- Isonicotinic acid, 2-hydroxy-, methyl ester (7CI)

- 2-Hydroxypyridine-4-carboxylic acid methyl ester

- 4-Methoxycarbonylpyridin-2-one

- Methyl 1,2-dihydro-2-oxo-4-pyridinecarboxylate

- Methyl 2-oxo-1,2-dihydro-4-pyridinecarboxylate

- DTXSID60299796

- SCHEMBL200699

- NSC-132887

- SY027263

- AKOS006346508

- J-521740

- 2-hydroxy-isonicotinic acid methyl ester

- 2-oxo-1,2-dihydro-pyridine-4-carboxylic acid methyl ester

- PB32713

- FS-2963

- EN300-115261

- Methyl 1 pound not2-dihydro-2-oxopyridine-4-carboxylate

- DB-356069

- 89937-77-9

- methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- CS-W003594

- MFCD09258780

- AC-22774

- MFCD00229828

- AKOS024461905

- DATHOCDTDDUESC-UHFFFAOYSA-N

-

- MDL: MFCD09258780

- インチ: 1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)

- InChIKey: DATHOCDTDDUESC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(=O)NC=C1)OC

計算された属性

- せいみつぶんしりょう: 153.04300

- どういたいしつりょう: 153.043

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 55.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.263±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 212-214 ºC (methanol ethyl acetate )

- ふってん: 342.4℃ at 760 mmHg

- フラッシュポイント: 160.9°C

- 屈折率: 1.517

- ようかいど: 溶出度(64 g/l)(25ºC)、

- PSA: 59.16000

- LogP: 0.16150

- じょうきあつ: 0.0±0.8 mmHg at 25°C

methyl 2-oxo-1H-pyridine-4-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 2-oxo-1H-pyridine-4-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-oxo-1H-pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115261-100.0g |

methyl 2-oxo-1,2-dihydropyridine-4-carboxylate |

89937-77-9 | 95% | 100.0g |

$680.0 | 2023-02-18 | |

| Enamine | EN300-115261-2.5g |

methyl 2-oxo-1,2-dihydropyridine-4-carboxylate |

89937-77-9 | 95% | 2.5g |

$47.0 | 2023-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02528-10G |

methyl 2-oxo-1H-pyridine-4-carboxylate |

89937-77-9 | 97% | 10g |

¥ 448.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D565863-1g |

Methyl 2-Oxo-1,2-dihydropyridine-4-carboxylate |

89937-77-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GH964-250mg |

methyl 2-oxo-1H-pyridine-4-carboxylate |

89937-77-9 | 97% | 250mg |

84CNY | 2021-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M78710-25g |

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate |

89937-77-9 | 25g |

¥1586.0 | 2021-09-04 | ||

| TRC | B587643-10g |

methyl 2-hydroxypyridine-4-carboxylate |

89937-77-9 | 10g |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM108988-5g |

methyl 2-oxo-1,2-dihydropyridine-4-carboxylate |

89937-77-9 | 97% | 5g |

$76 | 2023-02-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841964-1g |

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate |

89937-77-9 | 98% | 1g |

145.80 | 2021-05-17 | |

| Fluorochem | 077373-1g |

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate |

89937-77-9 | 95% | 1g |

£18.00 | 2022-03-01 |

methyl 2-oxo-1H-pyridine-4-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 5 min, 25 °C → 185 °C; 2 h, 185 °C; 185 °C → 30 °C

1.2 Reagents: Alumina Solvents: Methanol ; 3 min, 30 °C → 100 °C; 1 h, 100 °C

1.2 Reagents: Alumina Solvents: Methanol ; 3 min, 30 °C → 100 °C; 1 h, 100 °C

リファレンス

- Matrix-assisted laser desorption/ionization tandem mass spectrometry of N-glycans derivatized with isonicotinic hydrazide and its biotinylated form, Rapid Communications in Mass Spectrometry, 2014, 28(15), 1745-1756

合成方法 3

はんのうじょうけん

1.1 Reagents: Acetic anhydride

リファレンス

- Synthesis of 4-[2-[N-[1-methyl-3-(3-carbamylphenyl)propyl]amino]ethyl]-1-hydroxy-2-pyridone, Yakhak Hoechi, 1993, 37(1), 36-40

合成方法 4

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 12 h, 0 °C

リファレンス

- Discovery, design, and synthesis of indole-based EZH2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3644-3649

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt; rt → 0 °C; 0 °C; 3 h, 22 °C; 1 min, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.3 Reagents: Methanol , Sulfuric acid Solvents: Methanol , Water ; 15 h, reflux; reflux → 22 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.3 Reagents: Methanol , Sulfuric acid Solvents: Methanol , Water ; 15 h, reflux; reflux → 22 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- Inhibition of chorismate-utilising enzymes by 2-amino-4-carboxypyridine and 4-carboxypyridone and 5-carboxypyridone analogues, Organic & Biomolecular Chemistry, 2010, 8(15), 3534-3542

合成方法 6

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; 22 h, 240 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 18 h, 75 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 18 h, 75 °C

リファレンス

- Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor, Bioorganic & Medicinal Chemistry, 2005, 13(12), 4022-4036

methyl 2-oxo-1H-pyridine-4-carboxylate Raw materials

- Methyl Isonicotinate N-Oxide

- 2-chloropyridine-4-carboxylic acid

- Methyl 2-aminoisonicotinate

- 2-hydroxypyridine-4-carboxylic acid

methyl 2-oxo-1H-pyridine-4-carboxylate Preparation Products

methyl 2-oxo-1H-pyridine-4-carboxylate 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

89937-77-9 (methyl 2-oxo-1H-pyridine-4-carboxylate) 関連製品

- 98491-78-2(Methyl 2-hydroxy-6-methylisonicotinate)

- 22282-72-0(2-hydroxypyridine-4-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89937-77-9)methyl 2-oxo-1H-pyridine-4-carboxylate

清らかである:99%

はかる:100g

価格 ($):312.0